molecular formula C11H12F2N2O4 B8794500 tert-Butyl (2,6-difluoro-3-nitrophenyl)carbamate

tert-Butyl (2,6-difluoro-3-nitrophenyl)carbamate

Cat. No. B8794500
M. Wt: 274.22 g/mol
InChI Key: AYTDAUGIOKENGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (2,6-difluoro-3-nitrophenyl)carbamate is a useful research compound. Its molecular formula is C11H12F2N2O4 and its molecular weight is 274.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (2,6-difluoro-3-nitrophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2,6-difluoro-3-nitrophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12F2N2O4

Molecular Weight

274.22 g/mol

IUPAC Name

tert-butyl N-(2,6-difluoro-3-nitrophenyl)carbamate

InChI

InChI=1S/C11H12F2N2O4/c1-11(2,3)19-10(16)14-9-6(12)4-5-7(8(9)13)15(17)18/h4-5H,1-3H3,(H,14,16)

InChI Key

AYTDAUGIOKENGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2,6-difluoro-3-nitro benzoic acid (16 g, 79 mmol) prepared at Step 1 was added into a mixed solvent of dichloromethane and N,N-dimethylformamide and oxalyl chloride (14 mL, 158 mmol) was applied slowly. After stirring the reactant at room temperature for 18 hours and concentrating the solvent, the residuals were diluted with dichloromethane and N,N-dimethylformamide and the temperature was lowered to 0° C. Sodium azide (5.6 g, 87 mmol) was added gradually and slowly. After stirring at room temperature for 30 minutes, tert-butanol (40 mL) was applied. The reactant was refluxed and stirred for 3 hours. After the reaction, the solvent was vacuum concentrated. After the concentration, the residuals were washed with an aqueous solution of sodium hydrogen carbonate and salt water and extracted with ethylacetate, and the organic matter was concentrated and dried with sulfuric anhydride magnesium, and then refined by means of column chromatography, so that 20 g of the target compound, tert-butyl-2,6-difluoro-3-nitrophenylcarbamate (percentage yield: 93%), was obtained
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
target compound
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Five

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